molecular formula C13H10BrN3O3 B2487056 N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide CAS No. 324058-70-0

N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide

Cat. No.: B2487056
CAS No.: 324058-70-0
M. Wt: 336.145
InChI Key: RWANLGQXHLSGEG-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide is a synthetic organic compound characterized by a brominated pyridine ring linked to a benzamide moiety substituted with a nitro (-NO₂) and methyl (-CH₃) group at the 3- and 4-positions, respectively. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O3/c1-8-2-3-9(6-11(8)17(19)20)13(18)16-12-5-4-10(14)7-15-12/h2-7H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWANLGQXHLSGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide typically involves the reaction of 5-bromopyridine-2-amine with 4-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained through standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Substitution: Formation of various substituted pyridine derivatives.

    Reduction: Formation of N-(5-bromopyridin-2-yl)-4-methyl-3-aminobenzamide.

    Oxidation: Formation of N-(5-bromopyridin-2-yl)-4-carboxy-3-nitrobenzamide.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify its components to create derivatives with varied properties, facilitating the development of new compounds.

This compound has been investigated for its potential antimicrobial and anticancer properties. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various enzymes, particularly soluble epoxide hydrolase (sEH), which plays a critical role in inflammation and cardiovascular diseases. The inhibition of sEH can lead to therapeutic benefits in treating these conditions .

Table 1: Inhibitory Activity of Related Compounds on Soluble Epoxide Hydrolase

CompoundIC50 (µM)Mechanism of Action
This compoundTBDsEH inhibition
Compound A11.38sEH inhibition
Compound B5.67sEH inhibition

Medicinal Chemistry

The compound has shown promise as a lead compound for drug development due to its structural features that allow interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, resulting in various pharmacological effects that are beneficial in treating diseases like cancer and inflammatory disorders .

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents .
  • Antimicrobial Efficacy : Research has indicated that this compound shows effectiveness against resistant bacterial strains, highlighting its potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromopyridine and nitrobenzamide moieties. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several derivatives reported in the literature. Below is a comparative analysis of its key features against selected analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name/CAS Structural Features Key Substituents Melting Point (°C) Purity/Yield Pharmacological Relevance
Target Compound Bromopyridine + nitro/methyl-benzamide 5-Br-pyridinyl, 3-NO₂, 4-CH₃ Not reported Not reported Undisclosed
7e Bromopyridine + benzo[d]thiazol-thioacetamide 2-chloroacetamido, thioether 221.3–222.5 96% (71% yield) Anticancer/antimicrobial screens
NNC 26-9100 Bromopyridine + dichlorobenzyl-thiourea 3,4-dichlorobenzyl, imidazolyl Not reported High (synthesized) SSTR4 agonist (Alzheimer’s research)
CAS 641569-97-3 Bromopyrimidine + trimethoxyphenylamino-benzamide Trimethoxy, methylbenzamide Not reported Not reported Kinase inhibitor (e.g., SBI-0206965)
Key Observations:

Substituent Effects :

  • The target compound’s 3-nitro group introduces strong electron-withdrawing effects, contrasting with analogs bearing electron-donating groups (e.g., methoxy in CAS 641569-97-3 ). This difference may influence reactivity, solubility, and binding affinity.
  • The 4-methyl group provides steric bulk absent in compounds like 7e , which features a thioether linker.

Biological Activity: NNC 26-9100 demonstrates how bromopyridine derivatives can be tailored for specific receptor targeting (e.g., somatostatin receptor subtype-4). The target compound’s nitro group may limit similarity in this context.

Synthetic Feasibility :

  • High-yield synthesis (71% for 7e ) suggests bromopyridine-based amides are tractable targets, though the target compound’s nitro group may necessitate specialized conditions (e.g., controlled nitration).

Similarity Analysis Based on Structural Fingerprints

Data from provides similarity metrics for compounds sharing the bromopyridine/benzamide scaffold:

Table 2: Top Structural Matches by Similarity Percentage
CAS Number Similarity (%) Key Structural Differences
641569-97-3 59.7 Pyrimidine core vs. pyridine; trimethoxyphenyl vs. nitro
199327-61-2 58.6 Dichlorophenyl vs. methyl; thiourea linker
404844-11-7 58.2 Fluorophenyl substituent; lack of nitro group
  • Trends : Higher similarity correlates with shared brominated heterocycles and amide linkages. Lower scores reflect divergent substituents (e.g., nitro vs. methoxy), underscoring the target compound’s uniqueness.

Biological Activity

N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a brominated pyridine ring, a nitro group, and an amide functional group, which are significant for its biological interactions. The structural formula can be represented as follows:

C12H10BrN3O3\text{C}_{12}\text{H}_{10}\text{BrN}_{3}\text{O}_{3}

1. Inhibition of Enzymatic Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on various enzymes, particularly soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in regulating blood pressure and inflammation. Inhibition of sEH has been linked to therapeutic benefits in cardiovascular diseases and neurodegenerative disorders .

Table 1: Inhibitory Activity of Related Compounds on Soluble Epoxide Hydrolase

CompoundIC50 (µM)Mechanism of Action
This compoundTBDsEH inhibition
Compound A11.38sEH inhibition
Compound B5.67sEH inhibition

2. Antimicrobial Activity

The nitro group present in the compound is known for conferring antimicrobial properties. Similar nitro compounds have shown activity against various bacterial strains, including Gram-negative bacteria and fungi. The presence of the bromine atom may enhance this activity by increasing lipophilicity, thereby improving membrane penetration .

Table 2: Antimicrobial Activity of Nitro Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE.coliTBD
Nitro Compound CStaphylococcus aureusTBD
Nitro Compound DCandida albicansTBD

3. Cytotoxicity Studies

Cytotoxicity assays have indicated that certain derivatives of nitrobenzamide compounds can exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing chemotherapeutic agents with fewer side effects .

Case Studies

Several studies have investigated the biological activities of similar compounds, providing insights into their potential applications:

  • Study on sEH Inhibition : A study highlighted that derivatives with similar structural motifs effectively inhibited sEH, leading to reduced blood pressure in hypertensive models .
  • Antimicrobial Efficacy : Research demonstrated that nitro derivatives showed promising results against resistant bacterial strains, suggesting potential for development as new antibiotics .
  • Cytotoxic Effects : A recent investigation into nitrobenzamide compounds revealed their ability to induce apoptosis in cancer cell lines, indicating their potential as anticancer agents .

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